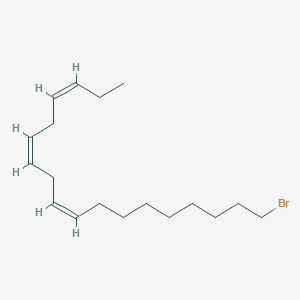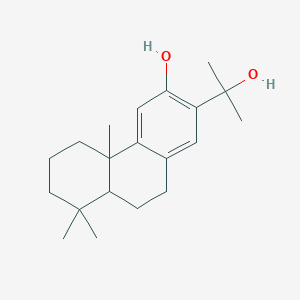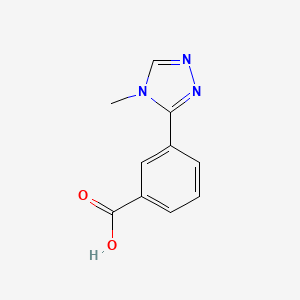
(3Z,6Z,9Z)-18-bromooctadeca-3,6,9-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z,6Z,9Z)-18-bromooctadeca-3,6,9-triene is a brominated derivative of octadecatriene, characterized by the presence of three conjugated double bonds and a bromine atom at the 18th carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,6Z,9Z)-18-bromooctadeca-3,6,9-triene typically involves the bromination of (3Z,6Z,9Z)-octadeca-3,6,9-triene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine at the 18th carbon position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually performed at low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as distillation and chromatography further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(3Z,6Z,9Z)-18-bromooctadeca-3,6,9-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can remove the bromine atom, yielding the parent hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are often employed.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: (3Z,6Z,9Z)-octadeca-3,6,9-triene.
Substitution: Compounds with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
(3Z,6Z,9Z)-18-bromooctadeca-3,6,9-triene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological systems, particularly in the context of lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of (3Z,6,9Z)-18-bromooctadeca-3,6,9-triene involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and conjugated double bonds play a crucial role in its reactivity and biological activity. For example, the compound may interact with enzymes involved in lipid metabolism, leading to the modulation of signaling pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
(3Z,6Z,9Z)-octadeca-3,6,9-triene: The parent hydrocarbon without the bromine atom.
(3Z,6Z,9Z)-3,6,9-nonadecatriene: A similar compound with an additional carbon atom.
(3Z,6Z,9Z)-3,6,9-octadecatriene: Another unsaturated hydrocarbon with similar structural features.
Uniqueness
(3Z,6Z,9Z)-18-bromooctadeca-3,6,9-triene is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in synthetic chemistry and biological research.
Propiedades
Fórmula molecular |
C18H31Br |
|---|---|
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
(3Z,6Z,9Z)-18-bromooctadeca-3,6,9-triene |
InChI |
InChI=1S/C18H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,6-7,9-10H,2,5,8,11-18H2,1H3/b4-3-,7-6-,10-9- |
Clave InChI |
MTVBMWGRNUSRMU-PDBXOOCHSA-N |
SMILES isomérico |
CC/C=C\C/C=C\C/C=C\CCCCCCCCBr |
SMILES canónico |
CCC=CCC=CCC=CCCCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-(4-Chlorophenyl)-6,7,8,9-tetrahydro-5H-thiazolo[3,2-a]azepin-4-ium bromide](/img/structure/B12101124.png)


![4-Amino-5-[[1-[[4-amino-1-[[8-[[1-[[4-carboxy-1-[(1-carboxy-2-phenylethyl)amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-hydroxy-2,7-dimethyl-8-oxooctan-4-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12101133.png)
![3-Ethyl-5-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12101146.png)

